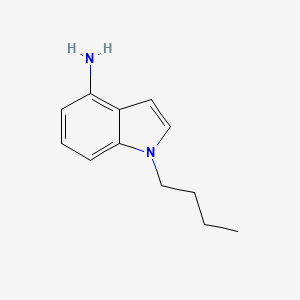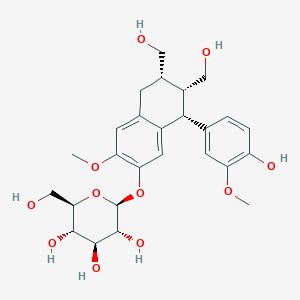![molecular formula C8H10N4S B15239938 1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15239938.png)
1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that combines a thiophene ring with a triazole ring Thiophene is a five-membered ring containing sulfur, while triazole is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Formation of Triazole Ring:
Coupling of Thiophene and Triazole: The final step involves coupling the thiophene derivative with the triazole ring under suitable reaction conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity .
化学反応の分析
Types of Reactions: 1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Both the thiophene and triazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones .
科学的研究の応用
1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
特性
分子式 |
C8H10N4S |
|---|---|
分子量 |
194.26 g/mol |
IUPAC名 |
1-(2-thiophen-3-ylethyl)triazol-4-amine |
InChI |
InChI=1S/C8H10N4S/c9-8-5-12(11-10-8)3-1-7-2-4-13-6-7/h2,4-6H,1,3,9H2 |
InChIキー |
FQTJZFUXRNZQQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1CCN2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



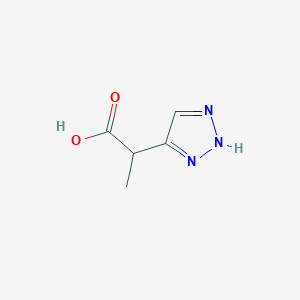
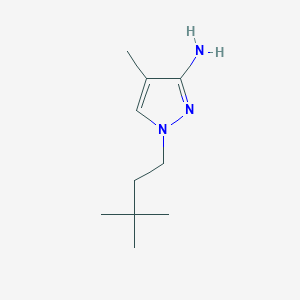
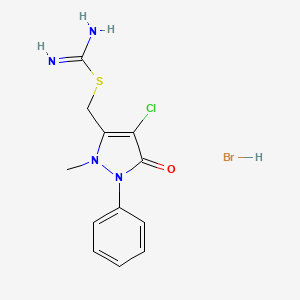
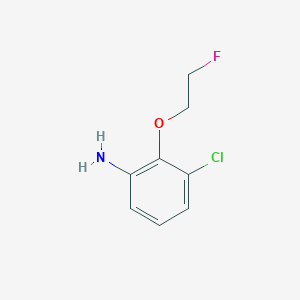
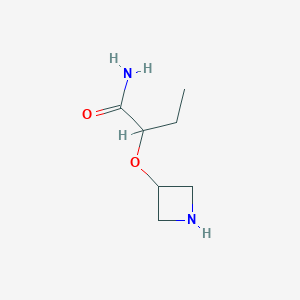
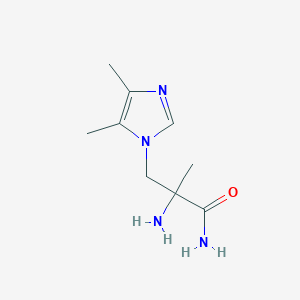
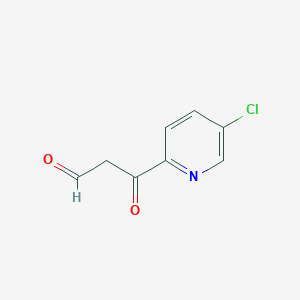
amine](/img/structure/B15239924.png)
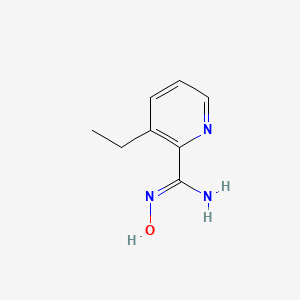
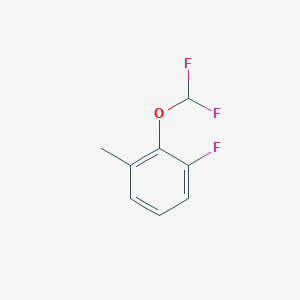
![2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239950.png)
